molecular formula C10H14O2 B1356394 (S)-(+)-1-Benzyloxy-2-propanol CAS No. 85483-97-2

(S)-(+)-1-Benzyloxy-2-propanol

Cat. No.: B1356394
CAS No.: 85483-97-2
M. Wt: 166.22 g/mol
InChI Key: KJBPYIUAQLPHJG-VIFPVBQESA-N
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Description

(S)-(+)-1-Benzyloxy-2-propanol is a chiral alcohol compound with the molecular formula C10H14O2 It is characterized by the presence of a benzyloxy group attached to the second carbon of a propanol chain

Scientific Research Applications

(S)-(+)-1-Benzyloxy-2-propanol has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of chiral drugs.

    Industry: Utilized in the production of fine chemicals and as an intermediate in the manufacture of various products.

Preparation Methods

Synthetic Routes and Reaction Conditions

(S)-(+)-1-Benzyloxy-2-propanol can be synthesized through several methods. One common approach involves the asymmetric reduction of the corresponding ketone, (S)-1-benzyloxy-2-propanone, using chiral catalysts or reagents. Another method includes the enantioselective reduction of prochiral ketones using biocatalysts or chiral auxiliaries.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale catalytic hydrogenation processes. These processes typically employ metal catalysts such as palladium or rhodium under controlled temperature and pressure conditions to achieve high yields and enantiomeric purity.

Chemical Reactions Analysis

Types of Reactions

(S)-(+)-1-Benzyloxy-2-propanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding ketone or carboxylic acid.

    Reduction: Reduction reactions can convert it into different alcohols or hydrocarbons.

    Substitution: Nucleophilic substitution reactions can replace the benzyloxy group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are used in substitution reactions.

Major Products

    Oxidation: Produces (S)-1-benzyloxy-2-propanone or (S)-2-benzyloxypropanoic acid.

    Reduction: Yields various alcohols or hydrocarbons depending on the specific conditions.

    Substitution: Results in the formation of new compounds with different functional groups replacing the benzyloxy group.

Mechanism of Action

The mechanism of action of (S)-(+)-1-Benzyloxy-2-propanol involves its interaction with specific molecular targets and pathways. In biochemical reactions, it can act as a substrate for enzymes, leading to the formation of various products through enzymatic catalysis. The benzyloxy group plays a crucial role in its reactivity and interaction with other molecules.

Comparison with Similar Compounds

Similar Compounds

    ®-(-)-1-Benzyloxy-2-propanol: The enantiomer of (S)-(+)-1-Benzyloxy-2-propanol, with similar chemical properties but different optical activity.

    1-Benzyloxy-2-propanone: A related compound with a ketone functional group instead of an alcohol.

    2-Benzyloxypropanoic acid: An oxidized derivative of this compound.

Uniqueness

This compound is unique due to its chiral nature and the presence of the benzyloxy group, which imparts distinct chemical reactivity and potential for enantioselective synthesis. Its applications in various fields, including chemistry, biology, and medicine, highlight its versatility and importance in scientific research.

Properties

IUPAC Name

(2S)-1-phenylmethoxypropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2/c1-9(11)7-12-8-10-5-3-2-4-6-10/h2-6,9,11H,7-8H2,1H3/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJBPYIUAQLPHJG-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COCC1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](COCC1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85483-97-2
Record name (2S)-1-(benzyloxy)propan-2-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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